![molecular formula C14H23NO B1342315 2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol CAS No. 4142-59-0](/img/structure/B1342315.png)

2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

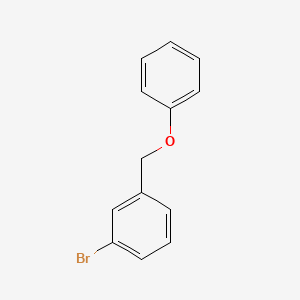

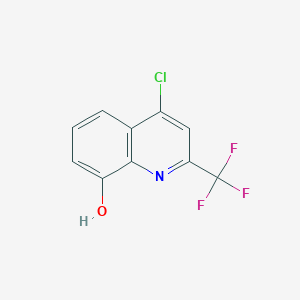

The compound 2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol is a chemically synthesized aromatic molecule that may be related to the compounds discussed in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

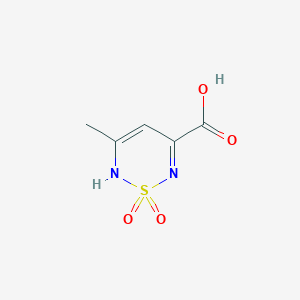

The synthesis of compounds similar to 2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol often involves the introduction of tert-butyl groups to increase steric hindrance and influence the physical and chemical properties of the resulting molecule. For instance, the synthesis of polyimides containing tert-butyl side groups was achieved through polycondensation, which suggests that similar synthetic strategies could be employed for the target compound . The synthesis of sterically hindered aromatic compounds, as discussed in the deoxygenation of tert-butyl nitrosobenzenes, also provides a precedent for the manipulation of tert-butyl groups in aromatic systems .

Molecular Structure Analysis

The molecular structure of aromatic compounds with tert-butyl groups is characterized by increased interchain distances and decreased intermolecular forces due to the bulky nature of the tert-butyl groups. This can lead to a decrease in packing ability, as seen in the novel polyimides . The presence of dimethylamino and methyl groups in the target compound would likely contribute to similar steric effects, potentially influencing the molecule's reactivity and interactions.

Chemical Reactions Analysis

Chemical reactions involving sterically hindered aromatic compounds can result in a variety of products due to steric and conformational effects . The presence of tert-butyl groups can influence the course of reactions such as nitration, as seen in the formation of various nitration products of 4-tert-butyl-o-xylene . The dimethylamino group in the target compound could also participate in reactions, potentially acting as a directing group or stabilizing intermediates through electron donation.

Physical and Chemical Properties Analysis

The introduction of tert-butyl groups into aromatic compounds has been shown to result in low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . The presence of additional substituents such as dimethylamino and methyl groups would further modify these properties. The impurities found in 2,4-dimethyl-6-tert-butylphenol, which include various tert-butyl-substituted phenols, suggest that the target compound may also have a complex mixture of related impurities that could affect its purity and performance .

Aplicaciones Científicas De Investigación

Coordination Chemistry

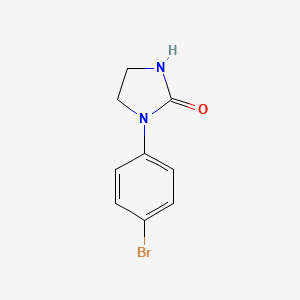

Researchers have developed dinuclear palladium(II) complexes using ligands derived from the structural motif of 2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol. These complexes have been characterized and studied for their potential in catalysis and as intermediates in organometallic chemistry. The structural elucidation of these complexes provides insights into their coordination environment and potential reactivity (Siedle & Kersting, 2006).

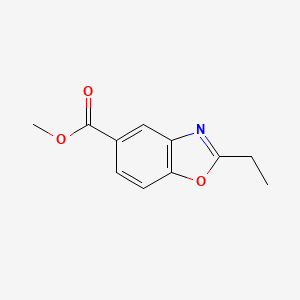

Polymer Science

In polymer science, the compound has been utilized in the synthesis of novel polymers with specific properties. For instance, hybrid copolymerization techniques involving cyclic esters and vinyl monomers have been explored, demonstrating the compound's utility in creating polymers with enhanced thermal stability and unique material properties (Yang et al., 2012).

Materials Engineering

The chemical has also found applications in materials engineering, particularly in the development of low dielectric constant polymers. These polymers, synthesized from monomers containing the 2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol moiety, exhibit excellent solubility, high glass transition temperatures, and potential for use in electronic applications due to their low moisture absorption and dielectric properties (Chern & Tsai, 2008).

Antioxidant Research

Furthermore, derivatives of 2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol have been synthesized and evaluated for their antioxidant activities. These studies have contributed to the understanding of structure-activity relationships in antioxidant compounds, revealing potential applications in food science and preservation (Huang et al., 2018).

Propiedades

IUPAC Name |

2-tert-butyl-6-[(dimethylamino)methyl]-4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-10-7-11(9-15(5)6)13(16)12(8-10)14(2,3)4/h7-8,16H,9H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZOGLOOGZLFHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604383 |

Source

|

| Record name | 2-tert-Butyl-6-[(dimethylamino)methyl]-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol | |

CAS RN |

4142-59-0 |

Source

|

| Record name | 2-tert-Butyl-6-[(dimethylamino)methyl]-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid](/img/structure/B1342235.png)

![N,N-dimethyl-2-{4-[(methylamino)methyl]phenoxy}ethanamine](/img/structure/B1342238.png)